molecular formula C11H11FO2 B14776095 Cyclopropyl(2-fluoro-5-methoxyphenyl)methanone

Cyclopropyl(2-fluoro-5-methoxyphenyl)methanone

Cat. No.: B14776095
M. Wt: 194.20 g/mol
InChI Key: KEDPJVSGBJCMME-UHFFFAOYSA-N
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Description

Cyclopropyl(2-fluoro-5-methoxyphenyl)methanone is an organic compound with the molecular formula C11H11FO2 It is characterized by a cyclopropyl group attached to a methanone moiety, which is further substituted with a 2-fluoro-5-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(2-fluoro-5-methoxyphenyl)methanone typically involves the reaction of cyclopropylcarbonyl chloride with 2-fluoro-5-methoxybenzene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2-fluoro-5-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropyl(2-fluoro-5-methoxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl(2-fluoro-5-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(5-fluoro-2-methoxyphenyl)methanone
  • Cyclopropyl(2-fluoro-4-methoxyphenyl)methanone
  • Cyclopropyl(4-methoxyphenyl)methanone

Uniqueness

Cyclopropyl(2-fluoro-5-methoxyphenyl)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a fluoro and methoxy group on the phenyl ring can enhance its stability and modify its interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

cyclopropyl-(2-fluoro-5-methoxyphenyl)methanone

InChI

InChI=1S/C11H11FO2/c1-14-8-4-5-10(12)9(6-8)11(13)7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

KEDPJVSGBJCMME-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)C(=O)C2CC2

Origin of Product

United States

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